molecular formula C19H15ClN2O4S2 B608451 Lanifibranor CAS No. 927961-18-0

Lanifibranor

Katalognummer B608451
CAS-Nummer: 927961-18-0
Molekulargewicht: 434.909
InChI-Schlüssel: OQDQIFQRNZIEEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lanifibranor is an orally-available small molecule developed by Inventiva Pharma . It is designed to induce anti-fibrotic, anti-inflammatory, and beneficial metabolic changes in the body by activating each of the three PPAR isoforms, known as PPARα, PPARδ, and PPARɣ . PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor family that regulate the expression of genes . Lanifibranor is the only pan-PPAR agonist in clinical development .


Molecular Structure Analysis

Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .


Chemical Reactions Analysis

Lanifibranor is a pan peroxisome proliferator-activated receptor (PPAR) agonist with EC50s of 1.5, 0.87, and 0.21 μM for human PPARα, PPARσ, and PPARγ, respectively .


Physical And Chemical Properties Analysis

Lanifibranor has a molecular formula of C19H15ClN2O4S2 . Its average mass is 434.916 Da and its monoisotopic mass is 434.016174 Da .

Wissenschaftliche Forschungsanwendungen

Non-alcoholic Steatohepatitis (NASH) Treatment

  • Application Summary : Lanifibranor is being evaluated for its efficacy in treating adults with NASH and liver fibrosis stages F2 and F3 . The drug is a pan-PPAR agonist, which means it activates peroxisome proliferator-activated receptors (PPARs), key regulators of metabolism, inflammation, and fibrogenesis .
  • Methods of Application : The Phase 3 study consists of two parts: an initial double-blind placebo-controlled period followed by a double-blind active treatment extension period . Patients are randomly assigned to receive oral Lanifibranor (800 mg or 1200 mg) or a placebo once daily for 24 weeks .
  • Results : The 1200-mg dose of Lanifibranor was found to be superior to the placebo with respect to the primary endpoint, which was a decrease of at least 2 points in the SAF-A score and no worsening of fibrosis by week 24 .

Type 2 Diabetes (T2D) Treatment

  • Application Summary : Lanifibranor’s PPAR signaling is involved in common pathways of NASH and T2D, suggesting potential efficacy in T2D treatment .

Fibrosis Reduction

  • Application Summary : Lanifibranor is being evaluated for its ability to reduce fibrosis in patients with NASH .
  • Methods of Application : The methods of application are the same as those described for NASH treatment .

Systemic Sclerosis

  • Application Summary : Lanifibranor has been studied for its potential to reduce the development of lung fibrosis and attenuate cardiorespiratory manifestations in a transgenic mouse model of systemic sclerosis .

Chronic Liver Disease

  • Application Summary : Lanifibranor has been evaluated for its potential to improve portal hypertension and hepatic fibrosis in experimental advanced chronic liver disease .

Metabolic Syndrome

  • Application Summary : Lanifibranor has shown promise in improving several indicators of liver and metabolic health in people with non-alcoholic steatohepatitis (NASH), a manifestation of the metabolic syndrome .

Zukünftige Richtungen

Inventiva Pharma has announced plans for a new Phase III trial in patients with NASH and compensated cirrhosis . The changes to the NATiV3 trial are designed to align with the alternative regulatory approach and are expected to be beneficial to the overall lanifibranor clinical program .

Eigenschaften

IUPAC Name

4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c20-13-4-7-17-12(8-13)9-14(2-1-3-19(23)24)22(17)28(25,26)15-5-6-16-18(10-15)27-11-21-16/h4-11H,1-3H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDQIFQRNZIEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N3C4=C(C=C(C=C4)Cl)C=C3CCCC(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanifibranor

CAS RN

927961-18-0
Record name Lanifbranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927961180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanifibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANIFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q8AG0PYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.